molecular formula C5H14N2O B2485009 4-Hydrazinylpentan-1-OL CAS No. 1314932-26-7

4-Hydrazinylpentan-1-OL

Cat. No.: B2485009
CAS No.: 1314932-26-7
M. Wt: 118.18
InChI Key: HVMKKJJHUYWRLS-UHFFFAOYSA-N
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Description

4-Hydrazinylpentan-1-OL: is an organic compound with the molecular formula C5H14N2O It is characterized by the presence of a hydrazine group (-NH-NH2) attached to the fourth carbon of a pentanol chain

Properties

IUPAC Name

4-hydrazinylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O/c1-5(7-6)3-2-4-8/h5,7-8H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMKKJJHUYWRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinylpentan-1-OL typically involves the reaction of 4-pentanone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-Pentanone+Hydrazine HydrateThis compound\text{4-Pentanone} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} 4-Pentanone+Hydrazine Hydrate→this compound

The reaction mixture is heated under reflux for several hours, followed by cooling and purification through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinylpentan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Formation of 4-pentanone or 4-pentanal.

    Reduction: Formation of 4-aminopentan-1-OL.

    Substitution: Formation of various substituted hydrazine derivatives.

Scientific Research Applications

4-Hydrazinylpentan-1-OL has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Hydrazinylpentan-1-OL involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

    4-Aminopentan-1-OL: Similar structure but with an amino group instead of a hydrazine group.

    4-Hydrazinylbutan-1-OL: Shorter carbon chain with similar functional groups.

    4-Hydrazinylhexan-1-OL: Longer carbon chain with similar functional groups.

Uniqueness: 4-Hydrazinylpentan-1-OL is unique due to its specific chain length and the presence of both hydrazine and hydroxyl functional groups

Biological Activity

4-Hydrazinylpentan-1-OL is an organic compound characterized by the molecular formula C5_5H14_{14}N2_2O. It features a hydrazine group (-NH-NH2_2) attached to the fourth carbon of a pentanol chain. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-pentanone with hydrazine hydrate under reflux conditions, utilizing solvents such as ethanol or methanol. The reaction can be summarized as follows:

4 Pentanone+Hydrazine Hydrate4 Hydrazinylpentan 1 OL\text{4 Pentanone}+\text{Hydrazine Hydrate}\rightarrow \text{4 Hydrazinylpentan 1 OL}

This process is followed by purification methods like distillation or recrystallization to obtain the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Table: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Case Study: Efficacy Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50_{50} values ranging from 20 to 50 µM across different cell lines.

The biological activity of this compound is attributed to its ability to form covalent bonds with electrophilic sites in biological molecules. This interaction can inhibit enzyme activity and disrupt cellular processes essential for microbial and tumor growth. Additionally, the compound may participate in redox reactions, influencing cellular signaling pathways and redox balance.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

CompoundStructureBiological Activity
4-Aminopentan-1-OL Amino group instead of hydrazineLimited antimicrobial activity
4-Hydrazinylbutan-1-OL Shorter carbon chainSimilar but less potent
4-Hydrazinylhexan-1-OL Longer carbon chainPotentially more lipophilic

The presence of both hydrazine and hydroxyl functional groups in this compound contributes to its distinctive biological properties compared to these similar compounds.

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